Welcome to the BenchChem Online Store!
molecular formula C12H9Cl2NO2 B1300505 Ethyl 4,6-dichloroquinoline-3-carboxylate CAS No. 21168-41-2

Ethyl 4,6-dichloroquinoline-3-carboxylate

Cat. No. B1300505
M. Wt: 270.11 g/mol
InChI Key: BSSNTDZRVNQGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04202985

Procedure details

A mixture of 45.2 g. of 6-chloro-4-hydroxyquinoline-3-carboxylic acid, ethyl ester (0.18 mol.) and 250 ml. of thionyl chloride is refluxed for 20 hours. The excess thionyl chloride is then removed in vacuo, the residue treated with 200 ml. of water and the ester is extracted with ether. After washing the ethereal extract twice with water, it is dried with Na2SO4 and the solvent distilled off. The residual 4,6-dichloroquinoline-3-carboxylic acid, ethyl ester is triturated with petroleum ether (40°-60°), filtered and dried. Yield: 45.3 g. (93%); m.p. 87°-88°.
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:5]2O.S(Cl)([Cl:20])=O>>[Cl:20][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=[CH:7][C:6]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
0.18 mol
Type
reactant
Smiles
ClC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 45.2 g
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride is then removed in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with 200 ml
EXTRACTION
Type
EXTRACTION
Details
of water and the ester is extracted with ether
WASH
Type
WASH
Details
After washing the ethereal
EXTRACTION
Type
EXTRACTION
Details
extract twice with water, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried with Na2SO4
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off
CUSTOM
Type
CUSTOM
Details
The residual 4,6-dichloroquinoline-3-carboxylic acid, ethyl ester is triturated with petroleum ether (40°-60°)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=NC2=CC=C(C=C12)Cl)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.